molecular formula C6H8N2O2 B8735196 (2R,4S)-4-cyanopyrrolidine-2-carboxylic acid

(2R,4S)-4-cyanopyrrolidine-2-carboxylic acid

Cat. No.: B8735196
M. Wt: 140.14 g/mol
InChI Key: ZMDXRGOZLRLRQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-4-Cyanopyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative. . The presence of both a cyano group and a carboxylic acid group in its structure makes it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Cyanopyrrolidine-2-carboxylic acid typically involves starting from chiral pool precursors or through stereoselective reactions. One common method involves the use of asymmetric synthesis techniques to introduce the desired stereochemistry at the 2 and 4 positions of the pyrrolidine ring . For example, the synthesis of chiral pyrrolidine derivatives often involves starting from trans-4-hydroxy-L-proline, with key steps involving tethered aminohydroxylation to introduce the amino alcohol functionality.

Industrial Production Methods

Industrial production methods for (2S,4R)-4-Cyanopyrrolidine-2-carboxylic acid may involve large-scale asymmetric synthesis techniques, utilizing chiral catalysts and high-yielding reaction conditions to ensure the desired stereochemistry and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Cyanopyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids or other functional groups.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The cyano group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the cyano group can yield carboxylic acids, while reduction can yield primary amines .

Scientific Research Applications

(2S,4R)-4-Cyanopyrrolidine-2-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals and bioactive molecules.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and synthetic analogs.

    Biological Studies: The compound is used in studies related to protein stability and folding, as it can be incorporated into peptides and proteins to enhance their stability.

    Industrial Applications: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which (2S,4R)-4-Cyanopyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act as a precursor to bioactive molecules that target specific enzymes or receptors. The cyano group can participate in various biochemical pathways, influencing the activity of enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • (2S,4R)-4-Hydroxyproline
  • (2S,4R)-4-Fluoroproline
  • (2S,4R)-4-Methylglutamate

Uniqueness

What sets (2S,4R)-4-Cyanopyrrolidine-2-carboxylic acid apart from these similar compounds is the presence of the cyano group, which imparts unique reactivity and versatility in chemical synthesis. This functional group allows for a wide range of chemical transformations, making it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

4-cyanopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H8N2O2/c7-2-4-1-5(6(9)10)8-3-4/h4-5,8H,1,3H2,(H,9,10)

InChI Key

ZMDXRGOZLRLRQN-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1C(=O)O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.